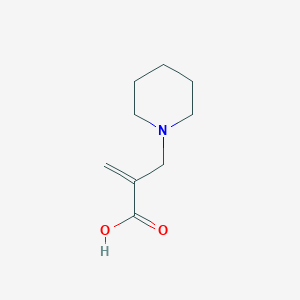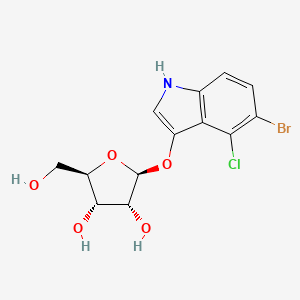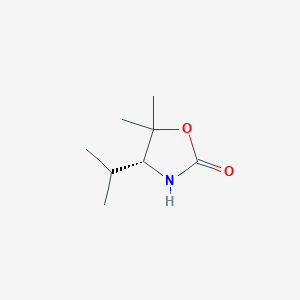![molecular formula C7H4F3N3 B1609959 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 230305-81-4](/img/structure/B1609959.png)
3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
説明
3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is an organic molecule belonging to the pyrazolo[4,3-c]pyridine family. It is a heterocyclic compound with a five-membered ring containing both nitrogen and carbon atoms. It has been widely studied due to its potential applications in pharmaceuticals, agrochemicals, and other industries.
科学的研究の応用
Pharmaceutical Applications
The pyrazolo[4,3-c]pyridine derivatives, including compounds like 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, have shown potential in the treatment of disorders involving elevated plasma blood glucose. This includes applications in managing type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antimicrobial Potential
Research into pyrazolo[4,3-c]pyridine derivatives has explored their antimicrobial properties. These compounds could be used in developing new antimicrobial agents that target resistant strains of bacteria and other pathogens .
Agrochemical Industry
Trifluoromethylpyridine derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The efficacy of these compounds in pest control makes them valuable for maintaining crop health and yield .
Antibacterial Activity
Derivatives of pyrazolo[4,3-c]pyridine have been synthesized and studied for their antibacterial activity. These compounds could lead to the development of novel antibacterial drugs .
Chemistry and Applications
The chemistry of trifluoromethylpyridine is significant for its applications in creating compounds like flonicamid and sulfoxaflor, which are used as insecticides targeting pests that feed on sap .
作用機序
Target of Action
3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The compound’s unique physicochemical properties, attributed to the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Mode of Action
The mode of action of TFMP derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The presence of these elements in the compound’s structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may interfere with the biochemical pathways essential for the survival or reproduction of these pests.
Pharmacokinetics
The compound’s unique physicochemical properties, attributed to the fluorine atom and the pyridine moiety, likely influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of TFMP derivatives is the effective control of pests in the agricultural industry . More than 20 new TFMP-containing agrochemicals have been introduced to the market, demonstrating the compound’s effectiveness .
Action Environment
The action environment of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is typically the agricultural field, where the compound is used to protect crops from pests . Environmental factors such as temperature, humidity, and pH could potentially influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPHQMHLWQWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(NN=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443020 | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
230305-81-4 | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)
![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)

![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)


![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)

